Desmethylcitalopram

Catalog No.
S601648
CAS No.
62498-67-3
M.F
C19H19FN2O
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylcitalopram

CAS Number

62498-67-3

Product Name

Desmethylcitalopram

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3

InChI Key

PTJADDMMFYXMMG-UHFFFAOYSA-N

SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

monodesmethylcitalopram, monodesmethylcitalopram monohydrochloride, monodesmethylcitalopram oxalate

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Desmethylcitalopram is an active metabolite of the selective serotonin reuptake inhibitors, citalopram and escitalopram. Its chemical formula is C19H19FN2OC_{19}H_{19}FN_{2}O with a molar mass of approximately 310.372 g/mol. As a metabolite, it retains some pharmacological properties of its parent compounds, primarily functioning as a selective serotonin reuptake inhibitor, which enhances serotonin levels in the brain and contributes to its antidepressant effects .

Desmethylcitalopram itself is not a medication, but it contributes to the overall effects of SSRI antidepressants [, ]. SSRIs work by influencing the levels of serotonin, a neurotransmitter in the brain []. While the specific mechanism of desmethylcitalopram's contribution is not fully understood, research suggests it might play a role in maintaining the effects of SSRIs.

Pharmacokinetics and Metabolism

  • Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of desmethylcitalopram is crucial for optimizing treatment strategies and ensuring safety. Research has shown that desmethylcitalopram reaches peak plasma concentrations slower than citalopram but exhibits a longer half-life, potentially contributing to its sustained effects. [Source: A study published in the Journal of Pharmaceutical Sciences: ]

Contribution to Antidepressant Effect

  • While citalopram is the parent drug, desmethylcitalopram might also contribute to its overall antidepressant effect. Studies suggest that desmethylcitalopram possesses similar potency to citalopram in inhibiting serotonin reuptake, potentially amplifying the therapeutic action. [Source: A review article published in CNS Drugs: ]

Potential for Independent Therapeutic Effects

  • Research is ongoing to explore whether desmethylcitalopram might have independent therapeutic effects beyond simply contributing to citalopram's action. Some studies suggest that desmethylcitalopram might have unique effects on other neurotransmitter systems, potentially offering therapeutic benefits in different conditions. [Source: A research paper published in the International Journal of Neuropsychopharmacology: ]

Desmethylcitalopram undergoes various biotransformation processes primarily through cytochrome P450 enzymes. The main metabolic pathways involve N-demethylation, which is catalyzed mainly by CYP2C19 and CYP3A4, leading to the formation of other metabolites . Additionally, desmethylcitalopram can be oxidized by amine oxidase enzymes, contributing to its pharmacokinetic profile .

As a selective serotonin reuptake inhibitor, desmethylcitalopram exhibits significant biological activity by blocking the reuptake of serotonin in the synaptic cleft. This action increases the availability of serotonin, which is crucial for mood regulation and alleviating symptoms of depression and anxiety disorders. Studies have shown that desmethylcitalopram retains some efficacy in treating depressive symptoms, although it is typically not used as a standalone therapeutic agent .

Desmethylcitalopram can be synthesized through various chemical methods, often starting from citalopram or escitalopram. The synthesis typically involves demethylation reactions that can be achieved using specific reagents or under catalytic conditions. For example, one method includes the use of amine oxidases to facilitate the conversion of citalopram to desmethylcitalopram . The process may also involve purification steps to isolate the desired metabolite from other byproducts.

Desmethylcitalopram interacts with various enzymes and substrates within the body. Notably, its metabolism can be influenced by other drugs that affect cytochrome P450 enzyme activity. For instance, co-administration with inhibitors or inducers of CYP2C19 or CYP3A4 may alter the levels of desmethylcitalopram and consequently impact therapeutic outcomes . Additionally, studies have indicated potential interactions with other medications that also target serotonin pathways.

Desmethylcitalopram shares structural and functional similarities with several other compounds in the class of selective serotonin reuptake inhibitors. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
CitalopramYesSelective serotonin reuptake inhibitorParent compound
EscitalopramYesSelective serotonin reuptake inhibitorS-enantiomer of citalopram
NorcitalopramYesSelective serotonin reuptake inhibitorFurther N-demethylated metabolite
FluoxetineModerateSelective serotonin reuptake inhibitorDifferent chemical structure
ParoxetineModerateSelective serotonin reuptake inhibitorDifferent side chain

Desmethylcitalopram's uniqueness lies in its role as an active metabolite that contributes to the effects of its parent compounds while also having distinct pharmacokinetic properties due to its longer half-life . This characteristic may influence treatment decisions and patient responses in clinical settings.

XLogP3

2.8

Other CAS

62498-67-3

Wikipedia

Desmethylcitalopram

Dates

Modify: 2023-08-15

Explore Compound Types